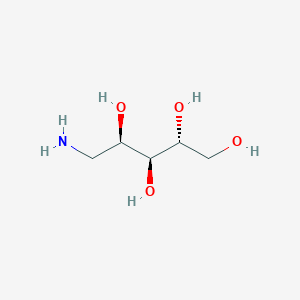

1-Amino-1-deoxy-d-arabinitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-5-aminopentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXWPCUJTZBAR-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Amino Polyol Structures in Academic Research

Amino polyols, the class of compounds to which 1-Amino-1-deoxy-D-arabinitol belongs, are organic molecules that feature multiple hydroxyl (-OH) groups and at least one amino (-NH2) group. creative-proteomics.com These structures are of considerable interest in academic research due to their presence in the backbone of numerous bioactive compounds, including antibiotics like myriocin (B1677593) and antitumor agents such as pactamycin. acs.orgnih.gov Their chiral, polyhydroxylated nature makes them important pharmacophores and versatile synthetic intermediates. nih.gov

The synthesis of amino polyols can be complex due to the high density of asymmetric functional groups, often necessitating extensive use of protecting-group strategies in traditional chemical synthesis. acs.orgnih.gov To overcome these challenges, researchers are increasingly turning to biocatalysis. Enzymatic and chemo-enzymatic strategies, such as those employing aldolases and imine reductases, offer highly stereoselective routes to these valuable molecules without the need for cumbersome protection and deprotection steps. acs.orgcsic.es

Amino polyols serve as crucial monomers in polymer chemistry, particularly in the synthesis of biodegradable poly(ester amide)s and polyurethanes. mdpi.comresearchgate.netmdpi.com The incorporation of these sugar-based monomers can influence the properties of the resulting polymers, for instance, by enhancing their degradability. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S,4R)-5-aminopentane-1,2,3,4-tetrol | chemenu.com |

| CAS Number | 69686-08-4 | biosynth.com |

| Molecular Formula | C₅H₁₃NO₄ | biosynth.com |

| Molecular Weight | 151.16 g/mol | biosynth.com |

| SMILES | C(C@HO)N | biosynth.com |

Stereochemical Significance Within Deoxyamino Sugar Derivatives

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of deoxyamino sugar derivatives. These compounds are integral components of complex carbohydrates, such as bacterial glycoconjugates, which are targets for the development of potential vaccines. nih.gov The stereochemical configuration of the amino and hydroxyl groups significantly influences how these molecules interact with biological targets like enzymes.

A prime example of this stereochemical importance is found in the field of glycosidase inhibitors. Iminosugars, a closely related class of compounds, are known to inhibit glycosidases, enzymes that catalyze the cleavage of glycosidic bonds. nih.govacs.org The inhibitory potency and selectivity are highly dependent on the stereochemistry of the inhibitor, which often mimics the transition state of the enzymatic reaction. nih.gov For instance, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a cyclic analogue, shows potent inhibition of various α-glucosidases, and chemical modifications to its structure can alter its selectivity for other glycosidases. nih.govacs.org

Synthetic strategies for deoxyamino sugars often focus on achieving high diastereoselectivity to produce a single, desired stereoisomer. nih.gov Methodologies such as S_N2 displacement reactions are employed to invert the stereochemistry at specific carbon centers, allowing for the creation of a diverse range of stereoisomers for biological evaluation. frontiersin.org Advanced analytical techniques are then used to confirm the stereochemical outcome of these reactions. nih.gov

Research Trajectories and Scope of Academic Inquiry

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence, offering an efficient route to complex chiral molecules. This approach is particularly powerful for producing iminosugars like this compound, where precise control of stereochemistry is crucial.

Aldolase-Catalyzed Reaction Pathways for Stereo-controlled Synthesis

Aldolases are enzymes that catalyze stereocontrolled carbon-carbon bond formation, making them highly valuable tools in organic synthesis. Specifically, D-fructose-6-phosphate aldolase (B8822740) (FSA) and fructose-1,6-diphosphate (B8644906) (FDP) aldolase have been instrumental in the synthesis of this compound and its analogues. clockss.orgacs.orgnih.gov

The general strategy involves the aldol (B89426) addition of a donor molecule, such as dihydroxyacetone (DHA) or dihydroxyacetone phosphate (B84403) (DHAP), to an N-protected amino aldehyde acceptor. clockss.orgacs.org For the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (the cyclized form of this compound), N-Cbz-glycinal is a common aldehyde acceptor. acs.orgnih.govresearchgate.netresearchgate.net The aldolase controls the formation of new stereocenters, leading to a polyhydroxylated ketone intermediate. Subsequent chemical steps, typically involving deprotection and intramolecular reductive amination, yield the final pyrrolidine (B122466) ring structure. clockss.org

FDP aldolase catalyzes the condensation of DHAP with an aldehyde. clockss.org A notable advancement is the use of D-fructose-6-phosphate aldolase (FSA), which exhibits broad substrate tolerance, accepting non-phosphorylated donors like dihydroxyacetone (DHA) and hydroxyacetone (B41140) (HA). nih.govresearchgate.net This flexibility simplifies the process by avoiding the need to handle phosphorylated substrates. researchgate.net

| Enzyme | Donor Substrate | Acceptor Substrate | Key Outcome |

| FDP Aldolase | Dihydroxyacetone phosphate (DHAP) | N-Cbz-L-serinal | Stereocontrolled synthesis of a Cbz-pentulose intermediate. clockss.org |

| D-Fructose-6-phosphate Aldolase (FSA) | Dihydroxyacetone (DHA) | N-Cbz-glycinal | Direct formation of a precursor for 1,4-dideoxy-1,4-imino-D-arabinitol. acs.orgnih.gov |

| D-Fructose-6-phosphate Aldolase (FSA) | Hydroxyacetone (HA) | N-Cbz-glycinal | Synthesis of 1,4,5-trideoxy-1,4-imino-D-arabinitol. researchgate.netresearchgate.net |

| Rabbit Muscle Aldolase (RAMA) | Dihydroxyacetone phosphate (DHAP) | α-Amino aldehyde equivalents | Synthesis of 1,4-dideoxy-D-arabinitol. acs.org |

Cascade Chemical-Enzymatic Strategies for Derivatives

A prominent example is the use of D-fructose-6-phosphate aldolase (FSA) in a cascade process. acs.orgnih.gov The synthesis begins with an FSA-catalyzed aldol addition between dihydroxyacetone (DHA) and N-Cbz-glycinal. acs.orgresearchgate.net The resulting intermediate can then undergo chemical hydrogenation in the same reaction vessel. This final step serves two purposes: it removes the Cbz protecting group and facilitates the intramolecular reductive cyclization to form the pyrrolidine ring of 1,4-dideoxy-1,4-imino-D-arabinitol. clockss.org This chemoenzymatic cascade approach has been successfully applied to prepare not only the parent compound but also derivatives like 1,4,5-trideoxy-1,4-imino-D-arabinitol. acs.orgnih.govresearchgate.net These one-pot syntheses demonstrate the power of combining the substrate flexibility of enzymes like FSA with robust chemical transformations. researchgate.net

Example of a Chemoenzymatic Cascade:

Enzymatic Aldol Addition: FSA catalyzes the reaction between DHA and N-Cbz-glycinal. nih.gov

Chemical Hydrogenation: The reaction mixture is subjected to hydrogenation over a Palladium on carbon (Pd/C) catalyst. clockss.org

Deprotection & Cyclization: This single chemical step removes the Cbz group and triggers spontaneous intramolecular reductive amination to yield the final iminocyclitol. clockss.orguniovi.es

Enantioselective Preparation Techniques

Achieving high enantiomeric purity is a critical goal in the synthesis of biologically active molecules. Enantioselective synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol, also known as (+)-DAB-1, has been accomplished with high enantiomeric excess (up to 98% ee). researchgate.net

Other approaches utilize chiral starting materials derived from natural sugars or employ chiral auxiliaries to direct the stereochemical outcome of reactions. researchgate.netacs.org For example, syntheses starting from D-arabinose inherently provide access to the D-series of the target iminosugar. acs.org The combination of enzyme-catalyzed reactions, which are intrinsically stereoselective, with other asymmetric chemical methods provides a powerful toolkit for accessing specific enantiomers of these complex iminosugars. acs.orgus.es

Conventional Chemical Synthesis Routes

While chemoenzymatic methods offer elegance and high selectivity, conventional organic synthesis provides robust and scalable routes to this compound and its analogues. These methods often rely on well-established transformations of carbohydrate precursors.

Reductive Amination Protocols in D-Arabinose Derivatization

Reductive amination is a cornerstone of amine synthesis and has been applied to the preparation of this compound from D-arabinose. google.com This process typically involves reacting the aldehyde group of D-arabinose with an amine to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine.

In a related synthesis of an analogue, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), the synthesis starts from D-xylose. thieme-connect.de The C-1 aldehyde is reacted with 4-methoxyaniline in the presence of a mild acid. The resulting imine is then reduced with sodium cyanoborohydride (NaBH₃CN) to yield the protected 1-amino-1-deoxy-xylitol derivative. thieme-connect.de Subsequent chemical modifications are then required to achieve the final cyclized arabinitol structure. This highlights how reductive amination at the anomeric carbon of a pentose (B10789219) is a key initial step in building the amino-alditol backbone.

| Starting Material | Amine Source | Reducing Agent | Key Intermediate |

| D-Arabinose | Ammonia/Aminating Agent | Catalytic Hydrogenation/Reducing Agent | This compound. google.com |

| 2,3,5-Tri-O-benzyl-D-xylofuranose | 4-Methoxyaniline | Sodium cyanoborohydride (NaBH₃CN) | 2,3,5-Tri-O-benzyl-1-deoxy-1-[(4-methoxyphenyl)amino]-D-xylitol. thieme-connect.de |

Divergent Synthetic Strategies from Sugar Templates

Divergent synthesis is an efficient strategy where a single, common intermediate is used to generate a library of structurally diverse compounds. researchgate.net Sugar lactones and protected sugars serve as excellent starting templates for the divergent synthesis of various iminosugars, including this compound.

For instance, a concise synthesis of both 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its L-enantiomer can be achieved from a single chiral aziridine (B145994) precursor, demonstrating a divergent approach. researchgate.net Similarly, D-mannose and D-arabinose have been used as chiral pool precursors for the asymmetric formal synthesis of related indolizidine alkaloids like (-)-swainsonine, showcasing the utility of sugar templates in accessing complex nitrogenous heterocycles. acs.org

Another powerful strategy involves using a D-ribose derived methanesulfonylglycononitrile. This template can undergo tandem addition-cyclization reactions with Grignard reagents to introduce diversity, ultimately leading to various cyclic sugar imines. acs.org These methods capitalize on the rich, pre-existing stereochemistry of natural sugars to build complex and diverse molecular architectures efficiently.

Intramolecular Stereospecific Substitution Reactions

A notable advance in the synthesis of this compound analogues involves the use of intramolecular stereospecific substitution reactions. This methodology offers a concise and environmentally friendly route to iminosugar derivatives. A key example is the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol (an analogue of this compound) from D-xylose. thieme-connect.dethieme-connect.com The critical step in this process is a stereospecific substitution of a hydroxyl group without the need for prior derivatization, with water being the only byproduct. thieme-connect.dediva-portal.org

The reaction mechanism often employs a catalyst, such as phosphinic acid, which facilitates the intramolecular cyclization. thieme-connect.deacs.org Phosphinic acid acts as a bifunctional catalyst; its acidic proton protonates the hydroxyl group, thereby enhancing its leaving group ability. acs.org Concurrently, the oxo group of the phosphinic acid functions as a base, abstracting the nucleophilic proton and increasing nucleophilicity. acs.org This dual role allows for the efficient and stereospecific formation of the pyrrolidine ring characteristic of these iminosugars. acs.orgresearchgate.net

In a specific application, an amino alcohol derived from D-xylose was converted into a pyrrolidine derivative through the direct nucleophilic substitution of a hydroxyl group, catalyzed by phosphinic acid. thieme-connect.de The stereospecificity of this reaction was confirmed by 1H NMR analysis, which showed the formation of a single diastereomer. thieme-connect.de This approach highlights the potential of phosphinic acid as an effective catalyst for the stereospecific intramolecular substitution in sugar-based amino alcohols. thieme-connect.de

Microbial Biotransformation and Production Pathways

Microbial and enzymatic methods present a valuable alternative for the production of this compound and its related compounds, often providing high stereoselectivity under mild reaction conditions. These biotransformation pathways typically utilize aldoses as starting materials and involve a series of enzymatic reactions to introduce the amino functionality and perform subsequent modifications.

A chemo-enzymatic strategy has been developed for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a cyclic analogue of this compound, starting from D-arabinose. semanticscholar.org This multi-step cascade involves an initial transamination of D-arabinose, followed by N-Cbz protection of the resulting aminopolyol. semanticscholar.org The protected intermediate then undergoes a selective oxidation at the C4 position mediated by the microorganism Gluconobacter oxydans. semanticscholar.org The final step involves a concomitant deprotection, cyclization, and reduction of the cyclic imine to yield the target iminosugar. semanticscholar.org G. oxydans has demonstrated the ability to selectively oxidize N-protected aminopolyols derived from various aldoses, including D-arabinose. semanticscholar.org

The initial amination step can be achieved using transaminases. For instance, the transaminase ATA-256 has been used to convert D-arabinose to the corresponding aminopolyol with conversions ranging from 62-86%. semanticscholar.org

| Aldose Substrate | Corresponding Aminopolyol | Transaminase | Conversion (%) |

| D-Arabinose | This compound | ATA-256 | 62-86 |

Table 1: Transaminase-mediated synthesis of aminopolyols.

Another enzymatic approach utilizes D-fructose-6-phosphate aldolase (FSA) in a cascade reaction. nih.gov This method has been employed to prepare 1,4-dideoxy-1,4-imino-D-arabinitol from N-Cbz-glycinal. nih.govacs.org The enzymatic aldol addition reaction is noted for being highly stereoselective. nih.govacs.org

N-Acetylation and Amide Derivatives for Biochemical Characterization

The primary amine of this compound is a key functional group for derivatization. N-acetylation, a common modification, is used to prepare derivatives for biochemical studies. The pure this compound can be N-acetylated using aqueous acetic anhydride (B1165640) to yield 1-acetamido-1-deoxy-D-arabinitol. cdnsciencepub.com This derivative and others like it have been used as substrates in microbiological oxidation studies involving organisms such as Acetobacter suboxydans. cdnsciencepub.com

Further derivatization into other amide forms is also a strategy employed in biochemical research. For instance, truncated aminoglycoside−coenzyme A bisubstrate analogues can be synthesized through a convergent approach where an amine and a thiol are coupled with a linker, often without needing protecting groups. acs.org These amide-linked structures are crucial for investigating the activity of enzymes like aminoglycoside 6'-N-acetyltransferases. acs.org The characterization of these N-acetylated and amide derivatives is confirmed through methods such as periodate (B1199274) oxidation studies, elemental analyses, and infrared spectra. cdnsciencepub.com

Synthesis of Cyclic Iminosugar Analogues Derived from this compound

The linear structure of this compound serves as a precursor for the synthesis of cyclic iminosugar analogues, which are often more potent and selective as enzyme inhibitors due to their conformational resemblance to the transition states of glycosidase-catalyzed reactions.

A key cyclic analogue is 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine that functions as a potent glycosidase inhibitor. rsc.orgkoreascience.kr Various synthetic routes have been developed to produce DAB and its stereoisomers.

From D-Xylose: Chemo-enzymatic strategies starting from D-xylose provide another route to DAB. researchgate.net This method involves connecting the C2 and C5 atoms of xylose with a nitrogen atom. researchgate.net

From L-Ascorbic Acid: DAB has also been synthesized from L-ascorbic acid via (S)-pyroglutamic acid, which involves the regioselective ring opening of an epoxide intermediate. researchgate.net

These varied synthetic strategies allow for the production of DAB, a crucial scaffold for further functionalization. rsc.orgkoreascience.krresearchgate.net

To enhance selectivity and potency, the DAB scaffold has been functionalized with various moieties. One notable modification is the introduction of a hydrazide imide group. nih.govnih.gov The synthesis of these DAB analogues was pursued to investigate their impact on the inhibition profile against different glycosidases. acs.org

Research has shown that DAB analogues bearing a hydrazide imide moiety are potent and highly selective inhibitors of α-mannosidase. nih.govnih.govresearchgate.net For example, two such analogues demonstrated competitive inhibition of α-mannosidase with Ki values in the submicromolar range. nih.gov The introduction of an N-ethyl group on the hydrazide imide moiety was found to slightly impair the inhibition of α-mannosidase but positively influenced the selectivity toward this enzyme. nih.gov Unlike the parent DAB, which shows micromolar inhibition of β-glucosidase, these hydrazide imide derivatives display little to no inhibition of that enzyme, highlighting a significant shift in selectivity. nih.gov

| Compound | Target Enzyme | Ki (µM) | Reference |

|---|---|---|---|

| Hydrazide Imide DAB Analogue (4Cl) | α-Mannosidase (jack beans) | 0.23 | nih.govresearchgate.net |

| N-Ethyl Hydrazide Imide DAB Analogue (5Cl) | α-Mannosidase (jack beans) | 1.4 | nih.govresearchgate.net |

| Hydrazide Imide DAB Analogue (4Cl) | α-Glucosidase | Micromolar range | nih.gov |

| Parent DAB (3) | β-Glucosidase | Micromolar range | nih.gov |

| Hydrazide Imide DAB Analogue (4Cl) | β-Glucosidase | No/very low inhibition | nih.gov |

| N-Ethyl Hydrazide Imide DAB Analogue (5Cl) | β-Glucosidase | No/very low inhibition | nih.gov |

To explore structure-activity relationships (SAR), 2-aminomethyl derivatives of DAB and its enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), have been synthesized. researchgate.netnih.gov A chemo-enzymatic strategy is employed, which involves the initial enzymatic synthesis of DAB and LAB, followed by the chemical modification of their primary hydroxymethyl group. researchgate.netnih.govub.edu This approach has led to the creation of a diverse library of derivatives, including novel aromatic, aminoalcohol, and 2-oxopiperazine conjugates. researchgate.netnih.gov

Preliminary screening of these aminomethyl derivatives against a panel of glycosidases and rat intestinal disaccharidases revealed that their inhibitory profiles differed significantly from the parent compounds, DAB and LAB. nih.govresearchgate.netrsc.org This highlights that modifications at the C-2 position of the pyrrolidine ring are critical for modulating biological activity and selectivity. researchgate.net Some of these derivatives also showed activity in inhibiting the growth of Mycobacterium tuberculosis. nih.gov

Other Strategic Functional Group Modifications for Research Probes

Beyond the specific derivatives mentioned, other strategic functional group modifications are employed to create research probes for studying enzyme mechanisms and biological pathways. These modifications aim to create compounds with altered electronic properties, steric profiles, or conformational rigidity to fine-tune their interaction with biological targets.

Examples of such modifications include:

Fluorination: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the iminosugar. C-7-fluorinated derivatives of related polyhydroxylated pyrrolizidines have been synthesized to create potent inhibitors, where fluorine plays a key role in the interaction with enzyme active sites. researchgate.net

Chalcogen Analogues: Sulfonium and selenonium analogues of related iminosugars have been prepared. researchgate.net These modifications replace the ring nitrogen with a different heteroatom, creating configurationally stable salts that serve as analogues to naturally occurring sulfonium-salt glucosidase inhibitors. researchgate.net

Cyclopropane (B1198618) Fused Iminosugars: To create more rigid structures that may better mimic the transition-state conformation of enzymatic reactions, iminosugars fused to a cyclopropane ring have been synthesized. researchgate.net

These diverse synthetic strategies provide access to a wide array of iminosugar scaffolds, which are invaluable tools for drug discovery and for probing the complex mechanisms of carbohydrate-processing enzymes. researchgate.netmagtech.com.cn

Enzymatic Transformations and Metabolic Interrelations in Experimental Systems

Substrate Specificity and Catalytic Mechanisms of Related Pentitol (B7790432) Dehydrogenases

Pentitol dehydrogenases are a class of enzymes that catalyze the oxidation of sugar alcohols, such as D-arabinitol. The substrate specificity of these enzymes is a key determinant of their biological function. While direct studies on the interaction of 1-amino-1-deoxy-d-arabinitol with pentitol dehydrogenases are not extensively documented, the substrate specificities of known D-arabinitol dehydrogenases provide a basis for understanding potential enzymatic transformations.

D-arabinitol dehydrogenases have been identified and characterized in various microorganisms. For instance, a D-arabinitol-phosphate dehydrogenase (APDH) has been purified from Enterococcus avium. This enzyme exhibits narrow substrate specificity, acting on the phosphorylated forms of D-arabinitol, namely D-arabinitol 1-phosphate and D-arabinitol 5-phosphate, to produce xylulose 5-phosphate and ribulose 5-phosphate, respectively nih.govnih.gov. The presence of an amino group at the C-1 position of D-arabinitol in this compound would likely alter its interaction with the active site of such enzymes, potentially making it a poor substrate or an inhibitor.

The catalytic mechanism of these dehydrogenases typically involves the transfer of a hydride ion from the sugar alcohol substrate to a nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) cofactor. The specificity is determined by the precise arrangement of amino acid residues in the enzyme's active site that bind the substrate. For this compound to be a substrate, the active site would need to accommodate the amino group, which is not a feature of the natural substrate, D-arabinitol.

Below is a table summarizing the characteristics of a related pentitol dehydrogenase, which can be used as a reference for potential interactions with amino-substituted arabinitol.

| Enzyme | Source | Substrates | Products | Cofactor |

| D-arabitol-phosphate dehydrogenase (APDH) | Enterococcus avium | D-arabitol 1-phosphate, D-arabitol 5-phosphate | Xylulose 5-phosphate, Ribulose 5-phosphate | NAD⁺, NADP⁺ |

This table presents data for a related enzyme acting on the parent compound's phosphorylated form, as direct data for this compound is not available.

Role in Microbial Biosynthetic Pathways and Metabolite Studies

The biosynthesis of D-arabinitol is well-documented in certain yeasts, such as Candida species, where it is a significant metabolite nih.govresearchgate.net. In Candida albicans, D-arabinitol is synthesized from the pentose (B10789219) phosphate pathway intermediate D-ribulose-5-phosphate nih.gov. The final step is catalyzed by an NAD-dependent D-arabinitol dehydrogenase nih.gov. While there is no direct evidence for a dedicated biosynthetic pathway for this compound, it could potentially be produced through the amination of a precursor within or derived from the pentose phosphate pathway.

Metabolite studies in various microorganisms have identified a wide range of amino acids and their derivatives nih.gov. However, this compound has not been reported as a common metabolite in broad metabolic screens. Its presence would likely be dependent on specific enzymatic machinery for its synthesis, which may not be widespread. The production of D-arabinitol by various pathogenic yeast species has been studied, with production rates varying between species nih.gov. The potential for these organisms to produce aminated versions of such polyols remains an area for further investigation.

The following table shows the production of the related compound, D-arabinitol, by different yeast species.

| Yeast Species | Mean D-arabinitol Concentration (µg/mL) in culture |

| Candida albicans | 14.1 |

| Candida tropicalis | 1.6 |

| Candida parapsilosis | 8.4 |

| Candida pseudotropicalis | 5.5 |

| Candida krusei | Not detected |

| Torulopsis glabrata | Not detected |

| Cryptococcus neoformans | Not detected |

This data is for the parent compound D-arabinitol and is provided for comparative context nih.gov.

Precursor Functions in Investigated Biochemical Synthesis Routes

While specific studies detailing the use of this compound as a precursor in biochemical synthesis are scarce, the general utility of amino sugars and their derivatives as building blocks is well-established. For instance, the enzymatic synthesis of D-amino acids often employs various precursors and a cascade of enzymatic reactions nih.govmdpi.com. It is conceivable that this compound could serve as a precursor for the synthesis of other complex nitrogen-containing compounds in engineered microbial systems.

The synthesis of related imino sugars, such as 1,4-dideoxy-1,4-imino-d-arabinitol (DAB), highlights the chemical transformations that can be applied to arabinitol derivatives acs.org. Such compounds are of interest due to their potential as glycosidase inhibitors. The synthesis of these molecules often involves chemical steps, but biocatalytic approaches using engineered enzymes are becoming more common for the production of complex molecules.

Influence on Metabolic Flux in In Vitro and Model Organism Studies

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system nih.govresearchgate.netcreative-proteomics.com. Isotope tracers, such as ¹³C-labeled glucose or amino acids, are commonly used to track the flow of atoms through metabolic pathways nih.gov. There are no published studies that have specifically used this compound as a tracer or investigated its direct impact on metabolic flux.

However, studies on the metabolic effects of D-amino acids in vitro have shown that they can influence cellular metabolism, sometimes leading to the production of reactive oxygen species nih.gov. It is plausible that this compound, as an amino sugar alcohol, could influence cellular metabolic pathways if taken up by cells. Its effects would depend on the ability of cellular enzymes to metabolize it and its potential to inhibit or activate key metabolic enzymes. In vitro systems, such as cultured cells or isolated organelles, provide controlled environments to study such effects nih.gov.

Interactions with Glycoconjugate Metabolism and Enzyme Mechanism Elucidation

Glycoconjugates are complex molecules where carbohydrates are linked to proteins or lipids. The biosynthesis of these molecules involves a series of enzymatic reactions. While there is no direct evidence of this compound being incorporated into natural glycoconjugates, amino sugars are fundamental components of many of these structures (e.g., N-acetylglucosamine). The metabolism of fructosamine (1-amino-1-deoxy-D-fructose), a related amino sugar, is an area of active research, particularly in the context of the Maillard reaction and its biological implications nih.gov.

Amino sugars and their derivatives can also be valuable tools for elucidating enzyme mechanisms. Their structural similarity to natural substrates allows them to act as inhibitors or probes of enzyme active sites nih.gov. For example, 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and its analogues have been shown to be potent and selective inhibitors of α-mannosidase acs.org. The study of how such compounds inhibit enzymes can provide insights into the catalytic mechanism and the structure of the transition state.

Advanced Structural Characterization and Stereochemical Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational preferences of molecules like 1-Amino-1-deoxy-d-arabinitol in solution. For acyclic sugar derivatives, which can adopt numerous conformational states, NMR provides crucial data on the molecule's preferred shape. bohrium.com

The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra offers a wealth of structural information. Key parameters used in conformational analysis include:

Chemical Shifts: The precise resonance frequency of each nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the molecule's three-dimensional structure.

While tautomerism is more common in cyclic sugars that can undergo ring-opening and closing, NMR is the definitive tool for studying such equilibria. researchgate.net In the case of this compound, an acyclic polyol, significant tautomerism is not expected. However, NMR can readily detect different protonation states of the amino group and hydroxyl groups by observing changes in chemical shifts as a function of pH. The type of spectra observed depends on the energy barrier separating different states and the chemical shift differences between them. researchgate.net

Table 1: Illustrative NMR Data for Polyol Structures This table provides typical chemical shift ranges for related polyol structures to illustrate the data obtained from NMR spectroscopy.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | H-C-O | 3.4 - 4.0 | Diastereotopic proton environments, conformation |

| ¹H | H-C-N | 2.8 - 3.5 | Environment of the amino group |

| ¹H | O-H, N-H | Variable (1-5) | Proton exchange rates, hydrogen bonding |

| ¹³C | C-O | 60 - 80 | Carbon skeleton, presence of hydroxyl groups |

Chiroptical Property Analysis, including Optical Rotation

As a chiral molecule, this compound exhibits chiroptical properties, meaning it interacts differently with left- and right-circularly polarized light. mdpi.comspringerprofessional.de The most common measure of this is optical rotation, where a solution of the compound rotates the plane of plane-polarized light. This phenomenon, known as circular birefringence, arises because the left and right circularly polarized components of plane-polarized light travel at slightly different speeds through the chiral medium. springerprofessional.de

Table 2: Optical Rotation of a Related Compound

| Compound Name | Formula | Reported Specific Rotation [α]D | Solvent |

|---|

Further analysis using techniques like Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, and Circular Dichroism (CD), which measures the differential absorption of polarized light, can provide even more detailed stereochemical information. springerprofessional.denih.gov

Crystallographic Studies of Related Deoxyamino Sugars for Conformational Insights

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its crystalline state. bohrium.com It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

While a crystal structure for this compound itself is not specified in the literature, crystallographic analysis of the parent compound, 1-deoxy-D-arabinitol , has been performed. researchgate.net This study was crucial in unambiguously confirming the stereochemistry at the C2 position. researchgate.net The solid-state structure reveals a low-energy conformation that is stabilized by a network of intermolecular hydrogen bonds. researchgate.net

Insights from such related structures are highly valuable. The conformation observed in the crystal lattice represents a stable, low-energy state. This crystalline conformation is often one of the predominant conformations adopted by the molecule in solution. bohrium.com By studying the crystal structures of a range of deoxyamino sugars, researchers can identify common conformational motifs and understand how factors like hydrogen bonding and steric hindrance influence the preferred three-dimensional shape.

Spectroscopic Probes for Investigating Molecular Interactions in Solution

Spectroscopic techniques are vital for probing how this compound interacts with other molecules, such as proteins or enzymes, in solution. These methods can provide information on binding events, affinity, and the specific parts of the molecule involved in the interaction. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. Several NMR experiments can be used as probes:

Chemical Shift Perturbation (CSP): Changes in the ¹H or ¹³C chemical shifts of this compound upon the addition of a binding partner can map the interaction surface.

Saturation Transfer Difference (STD) NMR: This technique identifies which protons on the ligand are in close proximity to a much larger receptor molecule (like a protein). It is highly effective for detecting and characterizing binding events.

Diffusion Ordered Spectroscopy (DOSY): This experiment measures the diffusion coefficient of molecules in solution. rsc.org When a small molecule like this compound binds to a large protein, its effective size increases, and its diffusion rate slows significantly, which is readily observable in a DOSY spectrum. rsc.org

In addition to NMR, Fourier-Transform Infrared (FTIR) spectroscopy can serve as a valuable probe. The interaction of a sugar with a protein can lead to changes in the vibrational modes of chemical bonds, such as the disappearance of C-O-H bands or the appearance of new bands, indicating the formation of new chemical interactions. nih.gov These spectroscopic methods allow for a detailed characterization of the non-covalent and covalent interactions that govern the biological activity of this compound in a solution environment. rsc.orgnih.gov

Applications As Biochemical Probes and Research Reagents in Life Sciences

Utilization in Glycosidase Mechanism Elucidation and Inhibition Research

Iminosugars, including 1-Amino-1-deoxy-d-arabinitol and its derivatives, are recognized as a significant class of glycosidase inhibitors. nih.gov Their basic nitrogen atom, which is protonated at physiological pH, mimics the proposed oxocarbenium-ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. This structural mimicry allows them to bind tightly to the active site of these enzymes, leading to competitive inhibition. This inhibitory property is fundamental to their use in research to clarify the mechanisms of glycosidase action and to design more potent and specific inhibitors. nih.gov

The inhibition of glycosidases can have significant effects on the maturation, transport, and quality control of glycoproteins, as well as altering cell-cell and cell-virus recognition processes. oup.com This makes glycosidase inhibitors valuable research tools in fields like virology, oncology, and the study of genetic disorders. oup.com For instance, derivatives of 1,4-dideoxy-1,4-imino-d-arabinitol (D-AB1) have been synthesized and evaluated as selective and potent inhibitors of α-mannosidase. acs.org The inhibitory constants (Kᵢ) of these analogues demonstrate their potential in probing the structure and function of this specific glycosidase.

Table 1: Inhibitory Activity of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) Analogues against α-Mannosidase

| Compound | Kᵢ (μM) | Selectivity |

|---|---|---|

| Analogue 4Cl | 0.23 | Selective for α-mannosidase |

| Analogue 5Cl | 1.4 | Selective for α-mannosidase |

Data sourced from studies on synthetic DAB analogues bearing a hydrazide imide moiety. acs.org

The synthesis of novel analogues, such as 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a derivative of a potent glucosidase inhibitor, further expands the toolkit for studying these enzymes. ubc.ca Such synthetic efforts provide a range of inhibitors with varying potencies and selectivities, which are crucial for dissecting the roles of individual glycosidases in complex biological systems.

Probes for Modulating Glycogen Metabolizing Enzymes in Experimental Models

Beyond its role in studying glycosidases, this compound and its related compounds are utilized as probes to investigate enzymes involved in glycogen metabolism. A notable example is the potent inhibition of hepatic glycogen phosphorylase by 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1). oup.comoup.com Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen to release glucose. By inhibiting this enzyme, researchers can study the regulation of hepatic glucose production. oup.com

In experimental models, such as the cockroach Periplaneta americana, the glucosidase inhibitor 1,4-dideoxy-1,4-imino-D-arabinitol (DIA) has been used to investigate the hormonal regulation of carbohydrate and lipid metabolism. researchgate.net Studies have shown that DIA can block the hyperglycemic effects of hypertrehalosemic hormone (HTH), demonstrating that glucose derived from the breakdown of trehalose is a crucial contributor to newly formed triacylglycerol in the fat body. researchgate.net This use as a probe allows for the detailed examination of metabolic flux and the interplay between different energy storage pathways.

Table 2: Effect of 1,4-dideoxy-1,4-imino-D-arabinitol (DIA) on Hormone-Mediated Metabolism

| Metabolic Effect of HTH | Observation with DIA | Implication |

|---|---|---|

| Hypertrehalosemia & Hyperglycemia | Blocked | DIA inhibits the breakdown of trehalose to glucose. |

| Decrease in Hemolymph Lipids | Blocked | Glucose from trehalose is linked to lipid metabolism. |

| Accumulation of Fat Body Neutral Lipid | Diminished | Glucose is a precursor for triacylglycerol synthesis. |

Findings are based on research in the cockroach, Periplaneta americana. researchgate.net

Role as a Biochemical Intermediate in Complex Organic Synthesis Research

This compound serves as a valuable chiral starting material and intermediate in the synthesis of more complex and biologically active molecules, particularly other iminosugars and their analogues. nih.gov The stereochemistry of this compound provides a scaffold for the stereoselective synthesis of a variety of polyhydroxylated pyrrolidines and piperidines. nih.gov

For example, a general and environmentally friendly synthetic route has been developed for 1,5-dideoxy-1,5-imino-d-arabinitol starting from d-lyxose, a process that highlights the utility of such sugar-derived precursors. nih.gov Furthermore, synthetic strategies have been devised to create derivatives like α-1-C-alkylated 1,4-dideoxy-1,4-imino-l-arabinitol (LAB), which have shown potent inhibitory activity against intestinal α-glucosidases like maltase and sucrase. nih.gov The development of these synthetic routes is crucial for generating novel probes to study carbohydrate metabolism and for creating potential therapeutic agents.

The synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol from 5-azido-5-deoxy-D-glucofuranose via an Amadori rearrangement is another example of how related structures can be used to generate novel iminosugar analogues with high efficiency. ubc.ca This particular reaction provides a convenient entry to 1-aminodeoxyketopyranoses, expanding the chemical space available for glycosidase inhibitor research. ubc.ca

Reagents for Studying Cellular Metabolic Pathways Beyond Clinical Contexts

In a broader research context, this compound and its derivatives are employed as reagents to probe various cellular metabolic pathways. Their ability to inhibit specific enzymes allows researchers to dissect complex metabolic networks and understand the roles of individual components.

For instance, the study of Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)-glycine, which are structurally related to the initial adducts formed in glycation, provides insights into the chemical pathways of the Maillard reaction. nih.gov Understanding the degradation of these compounds helps to elucidate the formation of various end products in cellular and food systems. nih.gov While not a direct application of this compound itself, this research area benefits from the synthesis of related sugar-amine derivatives to understand these fundamental biochemical reactions.

The development of a wide array of iminosugar derivatives allows for the targeted inhibition of different enzymes within metabolic pathways, enabling a more precise understanding of their physiological roles. nih.gov This includes their use in studying the biosynthesis of glycosphingolipids and the quality control mechanisms of glycoproteins in the endoplasmic reticulum. oup.com These applications in basic research are crucial for building a foundational understanding of cellular metabolism, which can later inform clinical studies.

Q & A

Basic Question: What are the optimal synthetic routes for 1-Amino-1-deoxy-D-arabinitol, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves methyllithium addition to d-erythrono-1,4-lactone followed by acid deprotection, as confirmed by X-ray crystallography . To validate purity:

- Chromatography : Use HPLC with a polar stationary phase (e.g., NH₂-modified silica) and acetonitrile/water mobile phase.

- Spectroscopy : Confirm stereochemistry via - and -NMR, comparing chemical shifts to reference data (e.g., δ 3.5–4.2 ppm for hydroxyl protons) .

- Crystallography : Single-crystal X-ray diffraction (150 K, R factor < 0.05) to resolve hydrogen-bonded chains and confirm molecular packing .

Advanced Question: How do hydrogen-bonding networks in this compound’s crystal structure influence its stability and solubility?

Methodological Answer:

The crystal structure reveals chains of molecules linked by O–H···O hydrogen bonds parallel to the c-axis, with each molecule donating/accepting four bonds . Stability studies:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen flow.

- Solubility Testing : Compare dissolution in polar solvents (e.g., DMSO, water) vs. nonpolar solvents, correlating results with hydrogen-bond density.

- Molecular Dynamics Simulations : Model hydrogen-bond disruption under thermal stress to predict stability thresholds .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

Discrepancies often arise from:

- Reaction Conditions : Methyllithium stoichiometry (1.2–1.5 eq.) and deprotection pH (2.5–3.5) critically impact yields .

- Analytical Validation : Use mass spectrometry (ESI-MS, m/z 166.1 [M+H]⁺) to detect byproducts (e.g., 1-deoxy-D-ribitol) that may skew yield calculations .

- Reproducibility Framework : Document temperature, solvent purity, and crystallization time to standardize protocols .

Advanced Question: What mechanistic insights exist for this compound’s role in glycobiology or enzyme inhibition?

Methodological Answer:

The compound’s structural analogs (e.g., 2-carboxylato-D-arabinitol 1-phosphate) inhibit ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) . Experimental approaches:

- Enzyme Kinetics : Measure values via competitive inhibition assays using purified RuBisCO.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes.

- Comparative Studies : Test activity against other deoxy-iminosugars (e.g., 1-deoxy-D-mannitol) to assess specificity .

Basic Question: How does this compound compare to structurally similar polyols in terms of physicochemical properties?

Methodological Answer:

Advanced Question: What strategies are recommended for designing in vivo studies to explore this compound’s metabolic effects?

Methodological Answer:

- Animal Models : Use diabetic rodent models to assess glucose uptake modulation, referencing prior work on deoxy-sugars in insulin signaling .

- Dose Optimization : Conduct pharmacokinetic profiling (e.g., oral vs. intravenous administration) to determine bioavailability.

- Metabolomics : Apply LC-MS/MS to track metabolite profiles in liver and kidney tissues .

Basic Question: What spectroscopic standards should be established for characterizing this compound derivatives?

Methodological Answer:

- NMR : Assign peaks using 2D COSY and HSQC (e.g., δ 2.8–3.1 ppm for amine protons).

- IR Spectroscopy : Identify amine N–H stretches (3300–3500 cm⁻¹) and hydroxyl O–H bends (1040–1080 cm⁻¹) .

- Reference Libraries : Cross-check with databases like Cambridge Structural Database (CSD Entry: ARABIN02) .

Advanced Question: How can computational chemistry predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to RuBisCO’s active site (PDB: 8RU1).

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic attack sites .

- Machine Learning : Train models on existing iminosugar bioactivity data to predict novel targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.